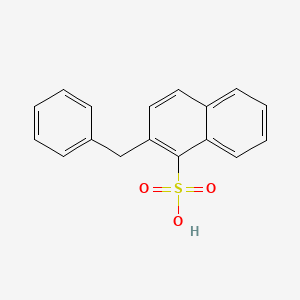

2-(Phenylmethyl)-1-naphthalenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Phenylmethyl)-1-naphthalenesulfonic acid is a naphthalene derivative featuring a sulfonic acid group at the 1-position and a benzyl (phenylmethyl) group at the 2-position. The sulfonic acid group imparts strong acidity and water solubility, while the benzyl substituent introduces steric bulk and lipophilicity. This compound is structurally related to several sulfonated naphthalene derivatives, which are widely used in dyes, surfactants, and organic synthesis intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene. This can be achieved by reacting 2-(Phenylmethyl)-1-naphthalene with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethyl)-1-naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(Phenylmethyl)-1-naphthalenesulfonic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, which can modulate the activity of biological molecules. The phenylmethyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

4-(Phenylmethyl)-1-naphthalenesulfonic Acid (CAS 859071-47-9)

- Structure : Benzyl group at the 4-position (vs. 2-position in the target compound).

- Impact: Positional isomerism affects electronic and steric properties.

2-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic Acid (CAS 29128-55-0)

- Structure : Azo (-N=N-) and hydroxyl (-OH) groups at the 2-position; sulfonic acid at 1-position.

- Key Differences : The azo group enables conjugation, making this compound a dye (e.g., acid dyes for textiles). In contrast, the benzyl group in the target compound lacks chromophoric properties but enhances lipophilicity, suggesting applications in micelle formation or as a surfactant .

Calmagite (3-Hydroxy-4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenesulfonic Acid)

- Structure : Azo and hydroxyl groups at the 3- and 4-positions.

- Function: Used as a metallochromic indicator due to its pH-dependent color change.

Functional Group Comparisons

| Compound | Substituents | Key Properties |

|---|---|---|

| Target Compound | 2-Benzyl, 1-SO₃H | High acidity (SO₃H), moderate water solubility, lipophilic (benzyl). |

| 5-(2-Aminoethylamino)-1-NS Acid | 5-Aminoethylamino, 1-SO₃H | Enhanced water solubility (amine group), basicity, and fluorescence applications. |

| 2-Amino-1-naphthalenesulfonic Acid | 2-NH₂, 1-SO₃H | Electron-donating NH₂ increases sulfonic acid acidity; used in dye intermediates. |

| Sodium Salt of Azo-1-NS Acid | 2-Azo-hydroxy, 1-SO₃Na | Water-soluble dye; sodium salt enhances solubility for textile applications. |

Notes:

- Electron Effects: Electron-withdrawing groups (e.g., -SO₃H, -NO₂) increase acidity, while electron-donating groups (e.g., -NH₂, benzyl) reduce it. The benzyl group’s inductive effect slightly decreases acidity compared to azo derivatives .

- Solubility: Sodium salts (e.g., CAS 29128-55-0 monosodium salt) exhibit higher water solubility than free acids. The target compound may form salts for industrial applications .

Physical-Chemical Data (Inferred)

| Property | 2-(Phenylmethyl)-1-NS Acid | 4-(Phenylmethyl)-1-NS Acid | 2-Azo-1-NS Acid |

|---|---|---|---|

| Molecular Formula | C₁₇H₁₄O₃S | C₁₇H₁₄O₃S | C₂₀H₁₄N₂O₄S |

| Molecular Weight | ~298 g/mol | ~298 g/mol | 378.4 g/mol |

| Water Solubility | Moderate (acid form) | Moderate | High (sodium salt) |

| pKa | ~0.8 (estimated) | Similar | ~1.2 (azo group increases) |

Biological Activity

2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound characterized by a naphthalene ring substituted with a phenylmethyl group and a sulfonic acid group. Its molecular formula is C₁₈H₁₈O₃S, with a molecular weight of approximately 298.4 g/mol. This compound has garnered attention for its potential biological activities, particularly in biochemical research and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene using sulfuric acid under controlled conditions. This reaction is generally conducted at elevated temperatures to ensure complete sulfonation. In industrial settings, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. Catalysts and optimized parameters can enhance production efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonic acid group allows for strong ionic interactions with positively charged sites on proteins, which can influence enzyme activity and receptor interactions. Additionally, the aromatic rings may engage in π-π interactions, further modulating the activity of target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, which could be beneficial in treating infections.

- Biochemical Probing : Its ability to interact with proteins makes it a valuable biochemical probe for studying protein functions and interactions.

Comparative Analysis

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Naphthalenesulfonic Acid | C₁₁H₈O₃S | Lacks phenylmethyl group; simpler structure |

| 2-Amino-1-naphthalenesulfonic Acid | C₁₁H₉N₁O₃S | Contains an amino group instead of phenylmethyl |

| 1-(Phenylmethyl)-2-naphthalenesulfonic Acid | C₁₈H₁₈O₃S | Similar structure but different substitution pattern |

This table highlights the distinct combination of features that sets this compound apart from its analogs, contributing to its unique chemical reactivity and potential biological activity.

Example Study

In a study assessing the biological activity of various flavonoids against A549 cells, compounds were evaluated for their inhibitory effects on cell growth. While this study did not directly test this compound, it underscores the importance of structural features in determining biological activity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 6l | 0.46 ± 0.02 | Induces apoptosis through mitochondrial pathways |

| Compound 6k | 3.14 ± 0.29 | Similar apoptotic mechanisms |

These findings illustrate how structural modifications can significantly impact biological efficacy, suggesting that further investigation into this compound could yield important insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(phenylmethyl)-1-naphthalenesulfonic acid, and how are reaction conditions optimized?

The compound is typically synthesized via sulfonation of 2-(phenylmethyl)naphthalene using concentrated sulfuric acid or sulfur trioxide. Key parameters include temperature (80–120°C), reaction time (4–8 hours), and stoichiometric control of the sulfonating agent to minimize by-products like disulfonated derivatives . Post-synthesis purification involves neutralization with sodium hydroxide and recrystallization from ethanol-water mixtures. Optimization often employs design of experiments (DoE) to balance yield and purity.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- NMR spectroscopy : Confirm substitution patterns via aromatic proton shifts (δ 7.5–8.5 ppm for naphthalene protons) and benzyl methylene signals (δ 3.8–4.2 ppm) .

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm to quantify purity (>98%) and resolve sulfonation by-products .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M–H]⁻ at m/z 326.1 .

Q. How does the solubility profile of this compound influence its application in aqueous reaction systems?

The compound exhibits pH-dependent solubility : fully soluble in alkaline solutions (pH > 10) due to deprotonation of the sulfonic acid group (pKa ~0.5–1.0) but poorly soluble in acidic media. For aqueous reactions, buffer systems (e.g., phosphate buffer, pH 7–9) are recommended to enhance solubility without hydrolysis .

Advanced Research Questions

Q. What strategies mitigate side reactions during large-scale sulfonation of 2-(phenylmethyl)naphthalene?

- Controlled reagent addition : Slow introduction of SO₃ or H₂SO₄ to prevent localized overheating and polysulfonation .

- In situ monitoring : Use inline FTIR or Raman spectroscopy to track sulfonic acid formation and terminate reactions at >90% conversion .

- Catalytic additives : Small amounts of boric acid (0.5–1 mol%) reduce sulfone by-products by moderating sulfonating agent reactivity .

Q. How does the compound’s stability under oxidative or photolytic conditions impact its storage and application in photochemical studies?

- Oxidative stability : Susceptible to radical-mediated degradation in the presence of peroxides. Storage under inert gas (N₂/Ar) with antioxidants (e.g., BHT at 0.1 wt%) is advised .

- Photolytic degradation : UV-Vis studies show λmax at 280 nm; exposure to UV light (>300 nm) induces naphthalene ring cleavage. Use amber glassware and UV-stabilized solvents for photochemical applications .

Q. What role does this compound play in supramolecular assemblies or host-guest chemistry?

The sulfonate group facilitates ionic interactions with cationic macrocycles (e.g., cyclodextrins or calixarenes). Studies using isothermal titration calorimetry (ITC) reveal binding constants (Kₐ) of 10³–10⁴ M⁻¹ in aqueous solutions, making it useful for designing drug delivery systems .

Q. How are degradation products identified in environmental or metabolic studies?

- LC-MS/MS : Hydrolytic degradation (e.g., desulfonation to 2-(phenylmethyl)naphthalene) is monitored using MRM transitions (m/z 326 → 207 for the parent ion) .

- Microsomal assays : Rat liver microsomes generate hydroxylated metabolites, detected via high-resolution mass spectrometry (HRMS) with Δm/z ±5 ppm accuracy .

Q. What mechanistic insights have been gained from computational modeling of its reactivity?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) show that electrophilic aromatic substitution at the 1-position of naphthalene is favored due to lower activation energy (ΔG‡ = 18.5 kcal/mol) compared to other positions. Solvent effects (e.g., dielectric constant of H₂SO₄) further stabilize the transition state .

Q. How are advanced separation techniques employed to resolve enantiomeric or diastereomeric impurities?

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers (if applicable) .

- Ion-pair chromatography : Tetrabutylammonium phosphate as a counterion improves resolution of sulfonate derivatives in reversed-phase systems .

Q. What methodologies validate its role as a catalyst or intermediate in multi-step organic syntheses?

- Kinetic profiling : Monitor reaction rates via ¹H NMR to confirm intermediacy in Friedel-Crafts alkylation or sulfonamide coupling .

- Isotopic labeling : ³⁵S-labeled analogs trace sulfonate group transfer in mechanistic studies .

Properties

CAS No. |

61702-93-0 |

|---|---|

Molecular Formula |

C17H14O3S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

2-benzylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C17H14O3S/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11H,12H2,(H,18,19,20) |

InChI Key |

CBCZQJLYYRPMRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.